Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate
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Overview
Description
Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate is an organic compound with the molecular formula C11H13ClO5S. It is a solid substance that appears grayish-white to gray in color . This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
The synthesis of Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate involves several steps. One common method includes the reaction of 2-methyl-3-(chlorosulfonyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinate derivatives.
Hydrolysis: In the presence of water or aqueous base, the ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows the compound to modify the function of enzymes or receptors, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate can be compared with other similar compounds, such as:
Ethyl 2-(chlorosulfonyl)acetate: Similar in structure but lacks the phenoxy and methyl groups.
Methyl 3-(chlorosulfonyl)phenoxyacetate: Similar but has a methyl ester instead of an ethyl ester.
2-Methyl-3-(chlorosulfonyl)phenol: The precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C11H13ClO5S |
---|---|
Molecular Weight |
292.74 g/mol |
IUPAC Name |
ethyl 2-(3-chlorosulfonyl-2-methylphenoxy)acetate |
InChI |
InChI=1S/C11H13ClO5S/c1-3-16-11(13)7-17-9-5-4-6-10(8(9)2)18(12,14)15/h4-6H,3,7H2,1-2H3 |
InChI Key |
BPYXVPOLVBLNQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C(=CC=C1)S(=O)(=O)Cl)C |
Origin of Product |
United States |
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